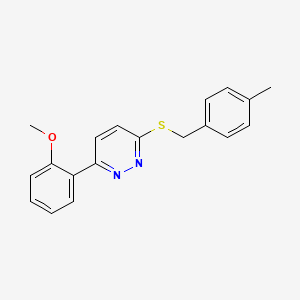

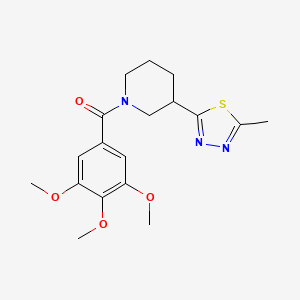

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

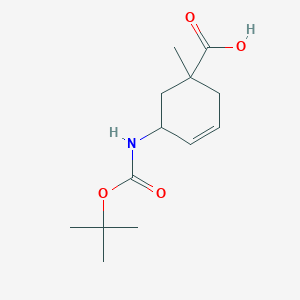

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine, also known as MMB-2201, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for mediating the effects of cannabinoids in the body. MMB-2201 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating the endocannabinoid system and its role in various diseases.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and CNS Activity

The synthesis of 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine, alongside similar compounds, has been reported with a focus on their potential activity in the central nervous system (CNS). Research by Barlin et al. (1994) explored the synthesis and CNS activity of various 6-(alkylthio and chloro)-3-(methoxy, unsubstituted, and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines. These compounds demonstrated varying degrees of ability to displace [3H]diazepam from rat brain membranes, a measure of potential CNS activity. The study highlighted the influence of methylenedioxy groups on enhancing activity, while polymethoxy or dimethyl substituents generally reduced effectiveness (Barlin, Davies, Davis, & Harrison, 1994).

Interaction with Benzodiazepine Receptors

Further investigations into 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine analogs have been conducted, examining their interactions with benzodiazepine receptors. A study by Barlin et al. (1997) synthesized 2-aryl-3-methoxy-6-(pyridinylmethylthio and pyridinylmethylamino)imidazo[1,2-b]pyridazines, testing them as ligands for benzodiazepine receptors. Most compounds exhibited high efficacy in displacing [3H]diazepam from central benzodiazepine receptors in rat brain membranes but showed minimal capacity for displacement from mitochondrial (peripheral-type) benzodiazepine receptors. This differential affinity suggests potential selectivity for central nervous system therapeutic targets (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).

Antiviral Activity

Research into the antiviral activity of pyridazine derivatives, including those structurally related to 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine, has been conducted. Andries et al. (2005) discovered that R 61837, a compound with a pyridazine core, exhibited potent inhibitory activity against rhinoviruses at concentrations not inhibitory to HeLa cell growth. This suggests potential applications in antiviral therapy, particularly for rhinovirus-induced conditions (Andries, Dewindt, De Brabander, Stokbroekx, & Janssen, 2005).

Herbicidal Activity

Xu et al. (2012) explored the herbicidal activities of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating that some compounds exhibited significant herbicidal activities, even at low doses. This research opens the door for the development of new herbicides based on pyridazine derivatives, potentially including those related to 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-14-7-9-15(10-8-14)13-23-19-12-11-17(20-21-19)16-5-3-4-6-18(16)22-2/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYHXLXENGMCAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

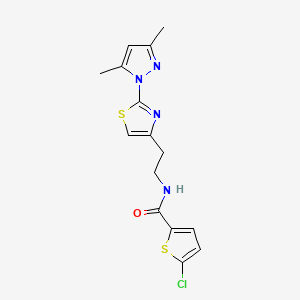

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2758710.png)

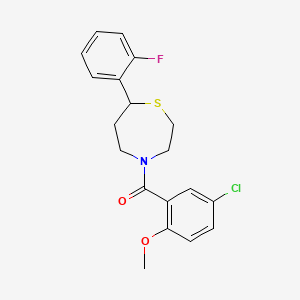

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2758716.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide](/img/structure/B2758717.png)

![methyl {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B2758722.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2758726.png)